(4,7-dimethoxy-1H-indol-2-yl)[4-(pyridin-3-ylcarbonyl)piperazin-1-yl]methanone
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Overview
Description
(4,7-dimethoxy-1H-indol-2-yl)[4-(pyridin-3-ylcarbonyl)piperazin-1-yl]methanone is a complex organic compound that features an indole core substituted with methoxy groups and a piperazine ring attached to a pyridine moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,7-dimethoxy-1H-indol-2-yl)[4-(pyridin-3-ylcarbonyl)piperazin-1-yl]methanone typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst.
Methoxylation: The indole core is then methoxylated at the 4 and 7 positions using methanol and a suitable catalyst.
Piperazine Attachment: The piperazine ring is introduced through a nucleophilic substitution reaction with a suitable leaving group on the indole core.
Pyridine Carbonylation: Finally, the pyridine moiety is attached via a carbonylation reaction, forming the final compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The indole and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution are common.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole and pyridine derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals .
Biology
In biological research, it is studied for its potential interactions with various biological targets, including enzymes and receptors .
Medicine
The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and neurological disorders .
Industry
In the industrial sector, the compound is used in the development of new materials and as a catalyst in certain chemical reactions .
Mechanism of Action
The mechanism of action of (4,7-dimethoxy-1H-indol-2-yl)[4-(pyridin-3-ylcarbonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The indole core can mimic natural substrates, allowing the compound to bind to active sites and modulate biological pathways . The methoxy and piperazine groups enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core but different functional groups.
Tryptophan: An essential amino acid with an indole core.
Serotonin: A neurotransmitter derived from tryptophan with an indole core.
Uniqueness
(4,7-dimethoxy-1H-indol-2-yl)[4-(pyridin-3-ylcarbonyl)piperazin-1-yl]methanone is unique due to its combination of methoxy, piperazine, and pyridine groups, which confer distinct chemical and biological properties compared to other indole derivatives.
Properties
Molecular Formula |
C21H22N4O4 |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
[4-(4,7-dimethoxy-1H-indole-2-carbonyl)piperazin-1-yl]-pyridin-3-ylmethanone |
InChI |
InChI=1S/C21H22N4O4/c1-28-17-5-6-18(29-2)19-15(17)12-16(23-19)21(27)25-10-8-24(9-11-25)20(26)14-4-3-7-22-13-14/h3-7,12-13,23H,8-11H2,1-2H3 |
InChI Key |
IJHOHFPBDOLXKL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C(NC2=C(C=C1)OC)C(=O)N3CCN(CC3)C(=O)C4=CN=CC=C4 |
Origin of Product |
United States |
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